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molecular formula C8H10O3 B1194139 Furan-2,5-dione;2-methylprop-1-ene CAS No. 26426-80-2

Furan-2,5-dione;2-methylprop-1-ene

Cat. No. B1194139
M. Wt: 154.16 g/mol
InChI Key: RPOCFUQMSVZQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684122

Procedure details

The formed particulate matter was collected by centrifugation and dried to obtain 4.4 kg of realistic anhydride/isobutene copolymer. The resulting copolymer contained 50 mole % of succinic anhydride units according to elemental analysis, and had relative solution viscosity of 2.0 (measured in N,N-dimethylformamide solvent at 23° C. with an Ubbelohde viscometer).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:8]N(C)C=O>>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:8]=[C:3]([CH3:2])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(\C=C/C(=O)O1)=O.C=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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